2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazole
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Overview
Description
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazole is an organic compound that features a thiazole ring and a boronic ester group. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki coupling reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazole typically involves the reaction of 3-bromophenylthiazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazole undergoes several types of chemical reactions, including:
Suzuki Coupling Reaction: This reaction forms carbon-carbon bonds by coupling the boronic ester group with aryl or vinyl halides in the presence of a palladium catalyst.
Hydroboration: The boronic ester group can participate in hydroboration reactions with alkenes and alkynes, leading to the formation of organoboron compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate the boronic ester group.
Solvents: Dimethylformamide (DMF) and tetrahydrofuran (THF) are commonly used solvents.
Major Products Formed
Biaryl Compounds: Formed through Suzuki coupling reactions.
Organoboron Compounds: Formed through hydroboration reactions.
Scientific Research Applications
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazole has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Material Science: Employed in the development of advanced materials, such as polymers and dyes.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development.
Catalysis: Acts as a catalyst in various organic reactions.
Mechanism of Action
The mechanism of action of 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazole primarily involves its role as a reagent in organic synthesis. The boronic ester group facilitates the formation of carbon-carbon bonds through the Suzuki coupling reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst . The thiazole ring can also participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the thiazole ring.
2-Fluoro-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a pyridine ring instead of a thiazole ring.
4,7-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: Features a benzothiadiazole core.
Uniqueness
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazole is unique due to the presence of both a thiazole ring and a boronic ester group. This combination allows it to participate in a wide range of chemical reactions, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C15H18BNO2S |
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Molecular Weight |
287.2 g/mol |
IUPAC Name |
2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole |
InChI |
InChI=1S/C15H18BNO2S/c1-14(2)15(3,4)19-16(18-14)12-7-5-6-11(10-12)13-17-8-9-20-13/h5-10H,1-4H3 |
InChI Key |
ZSCXDBIOJYOTAI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=NC=CS3 |
Origin of Product |
United States |
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